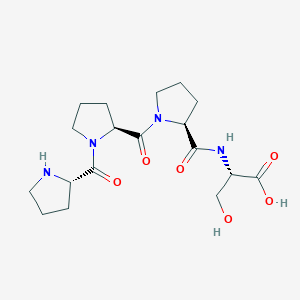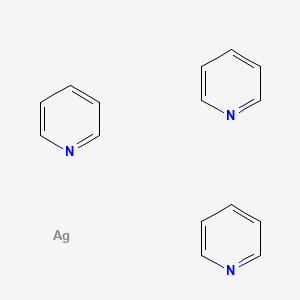
pyridine;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine is a six-membered aromatic heterocycle with the formula C5H5N, known for its distinctive pungent smell and water solubility . Silver, on the other hand, is a transition metal known for its high conductivity and antimicrobial properties. The combination of pyridine and silver results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine;silver can be synthesized through the reaction of silver salts with pyridine. One common method involves the reaction of silver nitrate (AgNO3) with pyridine in an aqueous solution. The reaction typically proceeds at room temperature, forming a complex where pyridine molecules coordinate to the silver ion .
Industrial Production Methods
Industrial production of this compound often involves the use of silver nitrate and pyridine in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques to obtain the desired coordination complex.
Chemical Reactions Analysis
Types of Reactions
Pyridine;silver undergoes various chemical reactions, including:
Substitution: Pyridine ligands in the complex can be substituted with other ligands, such as phosphines or amines, to form new coordination compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure the stability of the coordination complex.
Major Products Formed
The major products formed from the reactions of this compound include pyridine N-oxide, metallic silver, and various substituted coordination complexes. These products have diverse applications in catalysis, materials science, and chemical synthesis .
Scientific Research Applications
Pyridine;silver has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of pyridine;silver involves the coordination of pyridine ligands to the silver ion, which enhances the stability and reactivity of the silver center. The silver ion can interact with various molecular targets, including bacterial cell walls, leading to antimicrobial effects. The coordination complex can also participate in catalytic cycles, facilitating chemical transformations through electron transfer and bond formation processes .
Comparison with Similar Compounds
Pyridine;silver can be compared with other similar compounds, such as:
Pyridine;gold: Similar to this compound, pyridine;gold complexes exhibit unique catalytic properties but are often more expensive and less stable.
Pyridine;platinum: These complexes are known for their anticancer properties but are generally more toxic and less versatile in catalytic applications compared to this compound.
This compound stands out due to its combination of antimicrobial properties, catalytic versatility, and relatively low cost, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
653600-26-1 |
|---|---|
Molecular Formula |
C15H15AgN3 |
Molecular Weight |
345.17 g/mol |
IUPAC Name |
pyridine;silver |
InChI |
InChI=1S/3C5H5N.Ag/c3*1-2-4-6-5-3-1;/h3*1-5H; |
InChI Key |
LQRFSWUONBMDQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


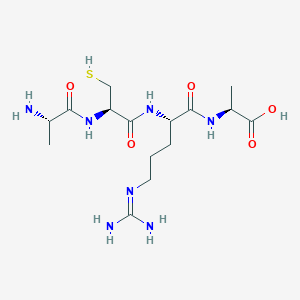
![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
![4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol](/img/structure/B12524652.png)
![4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B12524657.png)

![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)
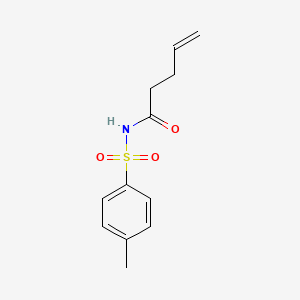
![2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B12524668.png)
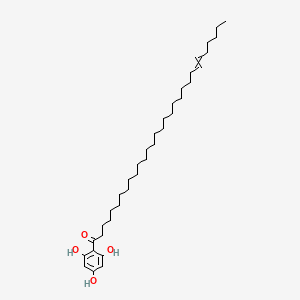
![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one](/img/structure/B12524685.png)
![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
